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molecular formula H4MgO5S B081387 Magnesium sulfate monohydrate CAS No. 14168-73-1

Magnesium sulfate monohydrate

Cat. No. B081387
M. Wt: 140.40 g/mol
InChI Key: KGMNHOOXYBNYQT-UHFFFAOYSA-N
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Patent
US04990319

Procedure details

The reaction product obtained by the reaction of ammonium sulfate with the metal oxide or hydroxide in which the metal is magnesium is usually an aqueous solution or slurry of magnesium sulfate in a concentration of at least 15% by weight. If this aqueous solution or slurry is fed to the next step as such, the energy for dehydration is consumed greatly. This is not industrially desirable. Usually, anhydrous magnesium sulfate and magnesium sulfate monohydrate are obtained by dehydrating magnesium heptahydrate by heating it in an open system, hot air drying, etc. It is well known that the energy consumed for evaporating and removing the water of crystallization is very great.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
magnesium sulfate
Name
magnesium sulfate monohydrate

Identifiers

REACTION_CXSMILES
[Mg:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Mg+2]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Mg+2:1].[OH2:3].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Mg+2:1] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is consumed greatly

Outcomes

Product
Name
magnesium sulfate
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
magnesium sulfate monohydrate
Type
product
Smiles
O.S(=O)(=O)([O-])[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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